molecular formula C13H17NOS B7513106 (2,4-Dimethylphenyl)-thiomorpholin-4-ylmethanone

(2,4-Dimethylphenyl)-thiomorpholin-4-ylmethanone

Cat. No. B7513106
M. Wt: 235.35 g/mol
InChI Key: KVDZDPIBYLWYEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2,4-Dimethylphenyl)-thiomorpholin-4-ylmethanone, also known as DTMM, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.

Mechanism of Action

(2,4-Dimethylphenyl)-thiomorpholin-4-ylmethanone has been shown to inhibit the activity of the enzyme glycogen synthase kinase-3β (GSK-3β). GSK-3β is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. Inhibition of GSK-3β activity has been linked to anti-cancer properties, as well as potential therapeutic applications for various diseases, including Alzheimer's disease and diabetes.
Biochemical and Physiological Effects:
(2,4-Dimethylphenyl)-thiomorpholin-4-ylmethanone has been shown to induce apoptosis in cancer cells, specifically through the inhibition of GSK-3β activity. (2,4-Dimethylphenyl)-thiomorpholin-4-ylmethanone has also been shown to have anti-inflammatory properties, as well as potential neuroprotective effects.

Advantages and Limitations for Lab Experiments

One advantage of using (2,4-Dimethylphenyl)-thiomorpholin-4-ylmethanone in lab experiments is its specificity for GSK-3β inhibition. This allows for targeted inhibition of GSK-3β activity without affecting other cellular processes. However, one limitation is the potential toxicity of (2,4-Dimethylphenyl)-thiomorpholin-4-ylmethanone, which may limit its use in certain experiments.

Future Directions

For (2,4-Dimethylphenyl)-thiomorpholin-4-ylmethanone research include investigating its potential therapeutic applications in various diseases, as well as further exploring its anti-cancer properties. Additionally, (2,4-Dimethylphenyl)-thiomorpholin-4-ylmethanone may have potential applications in materials science and agriculture, which could be further explored.

Synthesis Methods

(2,4-Dimethylphenyl)-thiomorpholin-4-ylmethanone can be synthesized through a multi-step process starting with the reaction between 2,4-dimethylphenol and thionyl chloride to form 2,4-dimethylphenyl thionochloroformate. This intermediate is then reacted with morpholine to form (2,4-dimethylphenyl)-thiomorpholin-4-ylmethanone.

Scientific Research Applications

(2,4-Dimethylphenyl)-thiomorpholin-4-ylmethanone has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and agriculture. In medicinal chemistry, (2,4-Dimethylphenyl)-thiomorpholin-4-ylmethanone has been investigated for its anti-cancer properties. In materials science, (2,4-Dimethylphenyl)-thiomorpholin-4-ylmethanone has been used as a building block for the synthesis of novel materials. In agriculture, (2,4-Dimethylphenyl)-thiomorpholin-4-ylmethanone has been studied for its potential use as a herbicide.

properties

IUPAC Name

(2,4-dimethylphenyl)-thiomorpholin-4-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NOS/c1-10-3-4-12(11(2)9-10)13(15)14-5-7-16-8-6-14/h3-4,9H,5-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVDZDPIBYLWYEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)N2CCSCC2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2,4-Dimethylphenyl)-thiomorpholin-4-ylmethanone

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